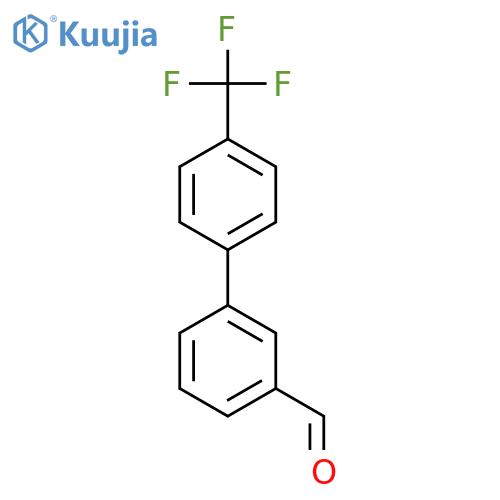

Cas no 343604-24-0 (4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde)

343604-24-0 structure

商品名:4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

- 4-Trifluoromethylbiphenyl-3-Carbaldehyde

- 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde

- [1,1'-Biphenyl]-3-carboxaldehyde,4'-(trifluoromethyl)-

- 3-[4-(trifluoromethyl)phenyl]benzaldehyde

- 4'-Trifluoromethylbiphenyl-3-carbaldehyde

- 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetaldehyde

- 3-(4-trifluoromethyl-phenyl)-benzaldehyde

- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

- 4′-(Trifluoromethyl)biphenyl-3-carboxaldehyde

- 4'-trifluoromethylbiphenyl-3-carboxaldehyde

- 4'-(Trifluoromethyl)biphenyl-3-carbaldehyde

- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde

- PubChem9324

- [1,1'-Biphenyl]-3-carboxaldehyde, 4'-(trifluoromethyl)

- 4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde

-

- MDL: MFCD01631879

- インチ: 1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H

- InChIKey: JLQBHCYLEQJWCE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C([H])C(=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])=O)=C1[H])(F)F

計算された属性

- せいみつぶんしりょう: 250.06100

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: White to Yellow Solid

- ふってん: 106 °C/1.07 mmHg

- PSA: 17.07000

- LogP: 4.18490

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H317;H319

- 警告文: P280;P305+P351+P338

- 危険カテゴリコード: 43

- セキュリティの説明: 36/37

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | AR1667-5/G |

3-[4-(TRIFLUOROMETHYL)PHENYL]BENZALDEHYDE |

343604-24-0 | 95% | 5g |

$175 | 2023-09-16 | |

| Chemenu | CM192897-25g |

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |

343604-24-0 | 95+% | 25g |

$398 | 2022-06-11 | |

| TRC | T797290-10mg |

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |

343604-24-0 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-1g |

4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |

343604-24-0 | 97% | 1g |

¥117.0 | 2023-09-06 | |

| Life Chemicals | F2167-3926-10g |

4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |

343604-24-0 | 95% | 10g |

$345.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068695-25g |

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |

343604-24-0 | 98% | 25g |

¥1509.00 | 2024-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-250mg |

4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |

343604-24-0 | 97% | 250mg |

¥43.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ247-1g |

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde |

343604-24-0 | 97% | 1g |

277.0CNY | 2021-07-14 | |

| Apollo Scientific | PC11174-250mg |

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxaldehyde |

343604-24-0 | 250mg |

£15.00 | 2025-02-19 | ||

| Fluorochem | 014317-5g |

4'-Trifluoromethylbiphenyl-3-carbaldehyde |

343604-24-0 | 95% | 5g |

£89.00 | 2022-02-28 |

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

343604-24-0 (4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde) 関連製品

- 454-89-7(3-(Trifluoromethyl)benzaldehyde)

- 455-19-6(4-(Trifluoromethyl)benzaldehyde)

- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

- 401-95-6(3,5-Bis(trifluoromethyl)benzaldehyde)

- 126091-24-5(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343604-24-0)4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):230.0/275.0